molecular formula C14H10FNO3 B4395073 3-formylphenyl (2-fluorophenyl)carbamate

3-formylphenyl (2-fluorophenyl)carbamate

Cat. No. B4395073
M. Wt: 259.23 g/mol
InChI Key: BVTLRRDSCPWKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-formylphenyl (2-fluorophenyl)carbamate, also known as Fmoc-2-F-Ph-OH, is a chemical compound that is widely used in scientific research. It belongs to the class of carbamates and is commonly used as a protecting group for amino acids during peptide synthesis.

Mechanism of Action

The mechanism of action of 3-formylphenyl (2-fluorophenyl)carbamateOH is mainly related to its ability to protect the amino group of amino acids during peptide synthesis. 3-formylphenyl (2-fluorophenyl)carbamateOH is attached to the N-terminal of the amino acid, which prevents unwanted reactions with other reagents. This protecting group can be easily removed by treatment with a base, which allows for the synthesis of the desired peptide.
Biochemical and Physiological Effects:
3-formylphenyl (2-fluorophenyl)carbamateOH does not have any significant biochemical or physiological effects, as it is mainly used as a protecting group for amino acids during peptide synthesis. However, it is important to note that the final peptide product may have biochemical and physiological effects depending on its structure and function.

Advantages and Limitations for Lab Experiments

The main advantages of using 3-formylphenyl (2-fluorophenyl)carbamateOH in lab experiments are its high yield and ease of removal. 3-formylphenyl (2-fluorophenyl)carbamateOH has a high yield of around 60%, which makes it a cost-effective option for peptide synthesis. Additionally, the protecting group can be easily removed by treatment with a base, which simplifies the purification process.
One of the limitations of using 3-formylphenyl (2-fluorophenyl)carbamateOH is its potential to cause side reactions during peptide synthesis. The protecting group can react with other reagents, which can lead to unwanted side products. Additionally, the protecting group may not be suitable for certain amino acids, which limits its use in peptide synthesis.

Future Directions

There are several future directions for the use of 3-formylphenyl (2-fluorophenyl)carbamateOH in scientific research. One potential direction is the development of new protecting groups that have improved properties, such as increased selectivity and decreased side reactions. Another direction is the optimization of peptide synthesis protocols to improve the yield and purity of the final product. Additionally, 3-formylphenyl (2-fluorophenyl)carbamateOH can be used in the synthesis of new peptide-based drugs with improved efficacy and reduced side effects.

Scientific Research Applications

3-formylphenyl (2-fluorophenyl)carbamateOH is commonly used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids. It is used to protect the N-terminal of the amino acid during peptide synthesis, which prevents unwanted reactions with other reagents. 3-formylphenyl (2-fluorophenyl)carbamateOH is also used in the synthesis of various peptide-based drugs, such as anticancer drugs, antimicrobial drugs, and antiviral drugs.

properties

IUPAC Name

(3-formylphenyl) N-(2-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-12-6-1-2-7-13(12)16-14(18)19-11-5-3-4-10(8-11)9-17/h1-9H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTLRRDSCPWKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OC2=CC=CC(=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formylphenyl (2-fluorophenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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